2-[cyano(ethyl)amino]acetonitrile
Description
2-[Cyano(ethyl)amino]acetonitrile (C₅H₇N₃, molecular weight: 125.14 g/mol) is a nitrile derivative featuring a cyano group (–CN) and an ethylamino substituent (–NH–CH₂CH₃) attached to an acetonitrile backbone. These compounds share a common nitrile core but differ in substituent complexity, which influences their physicochemical and toxicological profiles.
Properties
CAS No. |
586965-96-0 |
|---|---|
Molecular Formula |
C5H7N3 |
Molecular Weight |
109.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyano(ethyl)amino]acetonitrile typically involves the cyanoacetylation of amines. One common method is the reaction of ethyl cyanoacetate with ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the amine on the cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[cyano(ethyl)amino]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, amides, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[cyano(ethyl)amino]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[cyano(ethyl)amino]acetonitrile involves its ability to act as a nucleophile in various chemical reactions. The cyano group can participate in nucleophilic addition and substitution reactions, while the amino group can act as a nucleophile in condensation reactions. These properties make the compound versatile in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Key Compounds Compared
2-[Cyano(ethyl)amino]acetonitrile Formula: C₅H₇N₃ Substituents: Ethylamino (–NH–CH₂CH₃) and cyano (–CN). Molecular weight: 125.14 g/mol.
2-[(Cyanomethyl)amino]acetonitrile Formula: C₄H₅N₃ Substituents: Methylamino (–NH–CH₃) and cyano. Molecular weight: 95.10 g/mol.
- Formula: C₂H₃N
- Substituents: Single methyl group.
- Molecular weight: 41.05 g/mol.
2-Cyano-N-[(methylamino)carbonyl]acetamide Formula: C₅H₇N₃O₂ Substituents: Methylaminocarbonyl (–NH–C(O)–CH₃) and cyano. Molecular weight: 153.13 g/mol.
Structural Insights
- The presence of multiple nitrogen atoms in these compounds enhances hydrogen-bonding capacity, influencing reactivity in coordination chemistry (e.g., iron complexes in ).
Physicochemical Properties
¹ Data gaps exist for substituted acetonitriles; values inferred from simpler analogs. ² Based on nitrile group behavior in acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
